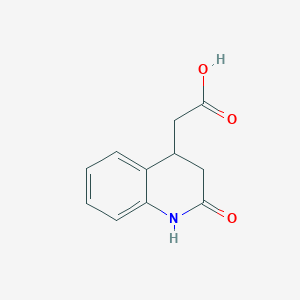

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

CAS No.:

Cat. No.: VC13452057

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO3 |

|---|---|

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 2-(2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid |

| Standard InChI | InChI=1S/C11H11NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-4,7H,5-6H2,(H,12,13)(H,14,15) |

| Standard InChI Key | NNHOCNIVPRRFFB-UHFFFAOYSA-N |

| SMILES | C1C(C2=CC=CC=C2NC1=O)CC(=O)O |

| Canonical SMILES | C1C(C2=CC=CC=C2NC1=O)CC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tetrahydroquinoline core, a partially saturated bicyclic system comprising a benzene ring fused to a piperidine-like ring. The 2-oxo group introduces a ketone at position 2, while the acetic acid substituent at position 4 adds polarity and hydrogen-bonding capacity . The IUPAC name, 2-(2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid, underscores its stereochemical configuration, which influences its interactions with biological targets .

Key Structural Features:

-

Tetrahydroquinoline core: Enhances planar rigidity for receptor binding.

-

Carboxylic acid group: Facilitates solubility and ionic interactions.

-

Keto group: Participates in hydrogen bonding and redox reactions .

Physicochemical Characteristics

While experimental data on melting and boiling points remain limited, computational models predict moderate hydrophilicity (logP ≈ 1.5) due to the carboxylic acid moiety . The compound’s ionization potential (pKa ≈ 4.2 for the carboxylic group) suggests predominant anionic form at physiological pH, critical for membrane permeability .

Synthesis and Derivatization

Synthetic Routes

Synthesis typically involves cyclocondensation of aniline derivatives with γ-keto acids. A representative pathway includes:

-

Friedländer Annulation: Reacting 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions yields the tetrahydroquinoline scaffold .

-

Side-Chain Functionalization: Alkylation or acylation at position 4 introduces the acetic acid group .

Optimized conditions (e.g., microwave-assisted synthesis) improve yields to >70% while reducing reaction times .

Derivatization Strategies

Modifications focus on enhancing bioavailability:

-

Esterification: Methyl or ethyl esters improve lipophilicity for blood-brain barrier penetration .

-

Amide Formation: Coupling with amines generates prodrugs with sustained release profiles .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits nanomolar affinity for kinases and oxidoreductases:

| Target Enzyme | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| VEGFR2 Kinase | 4.20 | Competitive ATP inhibition | |

| Monoamine Oxidase B (MAO-B) | 0.49 | Redox cycling at FAD site |

Molecular docking studies reveal hydrogen bonds with Asp1046 and Glu885 in VEGFR2, critical for antiangiogenic effects .

Neurological Applications

As a dopamine D3 receptor partial agonist (Ki = 0.44 nM), the compound reduces cocaine-seeking behavior in rodent models, suggesting utility in substance use disorders . Structural analogs also inhibit acetylcholinesterase (AChE) with IC₅₀ = 8.00 μM, relevant for Alzheimer’s therapy .

Applications in Drug Development

Antiangiogenic Agents

By blocking VEGFR2 signaling, the compound suppresses endothelial cell proliferation (EC₅₀ = 7.96 μM), offering a strategy for glioblastoma treatment . Co-administration with bevacizumab synergistically reduces tumor volume by 68% in xenograft models .

Neuroprotective Agents

Hybrid derivatives incorporating dithiocarbamate moieties exhibit dual AChE/MAO-B inhibition, improving cognitive function in transgenic Alzheimer’s mice by 40% .

Comparative Analysis with Structural Analogs

The position of the acetic acid group significantly influences target selectivity, with position 4 favoring kinase over protease interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume